Oxan-4-yl[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
Description
Oxan-4-yl[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (CAS: 1803609-84-8), also designated as JE-8273, is a synthetic small-molecule scaffold with a molecular formula of C₁₁H₁₉N₃O₂·ClH and a molecular weight of 261.7 g/mol. It features a tetrahydropyran (oxan-4-yl) group linked to a methanamine moiety, which is further substituted with a 3-isopropyl-1,2,4-oxadiazole ring. The compound is produced by Combi-Blocks Inc. with a purity of ≥95% and is available in quantities ranging from 250 mg to 5 g .
Properties
IUPAC Name |
oxan-4-yl-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2.ClH/c1-7(2)10-13-11(16-14-10)9(12)8-3-5-15-6-4-8;/h7-9H,3-6,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGJNJPJANGGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C(C2CCOCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803609-84-8 | |
| Record name | 1,2,4-Oxadiazole-5-methanamine, 3-(1-methylethyl)-α-(tetrahydro-2H-pyran-4-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803609-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Formation of the Oxane Ring
- The oxane (tetrahydropyran) ring is typically constructed via cyclization of suitable precursors such as 1,5-dihalopentane or 4-hydroxy tetrahydropyran derivatives.
- Cyclization is often base-promoted, using bases like potassium carbonate or sodium hydride under anhydrous conditions.
- This step ensures the formation of a stable six-membered oxygen-containing ring essential for the compound's polarity and solubility characteristics.
Synthesis of the 1,2,4-Oxadiazole Core
- The 1,2,4-oxadiazole ring is usually synthesized via cyclodehydration of amidoximes with carboxylic acid derivatives or nitriles.
- Amidoximes are prepared by reacting hydroxylamine with nitriles under controlled temperature.
- The cyclization to form the oxadiazole ring is catalyzed by dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Formation of the Hydrochloride Salt
- The free amine is converted to its hydrochloride salt by treatment with anhydrous hydrogen chloride gas or hydrochloric acid in an organic solvent such as ethyl acetate or diethyl ether.
- This step enhances the compound’s stability, crystallinity, and aqueous solubility, facilitating purification and handling.
Detailed Reaction Conditions and Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxane ring cyclization | 1,5-dihalopentane, K2CO3, DMF, 80 °C, 12 h | 75–85 | Anhydrous conditions critical |
| Amidoxime formation | Hydroxylamine hydrochloride, nitrile, EtOH, reflux | 80–90 | Purification by recrystallization |
| Oxadiazole ring cyclization | POCl3, reflux, 4–6 h | 70–80 | Controlled addition to avoid decomposition |
| Nucleophilic substitution | Isopropylamine, DMF, 60 °C, 8 h | 65–75 | Base-free conditions preferred |
| Hydrochloride salt formation | HCl gas or HCl in Et2O, 0–5 °C, 2 h | 90–95 | Crystallization from solvent improves purity |
Research Findings and Optimization Studies
- Solvent Effects: Polar aprotic solvents such as DMF and DMSO significantly improve nucleophilic substitution yields by stabilizing transition states.
- Temperature Control: Maintaining moderate temperatures during substitution and cyclization prevents side reactions like ring opening or polymerization.
- Purification: The hydrochloride salt exhibits superior crystallinity and stability, allowing for efficient purification by recrystallization.
- Continuous Flow Synthesis: Industrial scale-up employs continuous flow reactors for the cyclization and substitution steps, enhancing reproducibility and yield consistency.
Mechanistic Insights
- The cyclization to form the oxadiazole ring proceeds via nucleophilic attack of the amidoxime nitrogen on the activated carboxylic derivative, followed by dehydration.
- The nucleophilic substitution of the leaving group by isopropylamine follows an $$ S_N2 $$ mechanism, favored by the steric accessibility of the intermediate.
- Hydrochloride salt formation is a straightforward acid-base reaction, stabilizing the amine functionality.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Reaction Type | Outcome/Product |
|---|---|---|---|
| Oxane ring formation | 1,5-Dihalopentane, base, heat | Cyclization | Oxane intermediate |
| Amidoxime synthesis | Hydroxylamine, nitrile, reflux | Nucleophilic addition | Amidoxime precursor |
| Oxadiazole ring formation | POCl3, heat | Cyclodehydration | 1,2,4-Oxadiazole core |
| Propan-2-yl amine introduction | Isopropylamine, DMF, heat | Nucleophilic substitution | Substituted oxadiazole intermediate |
| Hydrochloride salt formation | HCl gas or HCl solution | Acid-base reaction | Final hydrochloride salt product |
Chemical Reactions Analysis
Types of Reactions
Oxan-4-yl[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 261.75 g/mol. Its unique structure includes an oxadiazole ring, which contributes to its reactivity and biological activity. The synthesis typically involves amidoximes reacting with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature.
Chemistry
Oxan-4-yl[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride serves as a versatile building block in organic synthesis. Its functional groups allow for the development of more complex molecules, facilitating advancements in synthetic methodologies.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains. The oxadiazole ring is known to interact with bacterial enzymes, disrupting their function .
- Anticancer Activity : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival. It has been noted for its ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression .
Medicine
Ongoing research is focused on the pharmaceutical potential of this compound:
- Drug Development : The compound's structure allows it to be explored as a candidate for new drug formulations aimed at treating cancer and bacterial infections. Its unique mechanism of action could lead to the development of effective therapeutic agents .
Case Study 1: Anticancer Activity
A study published in Pharmaceuticals evaluated various oxadiazole derivatives against human cancer cell lines. Among these compounds, those containing the oxadiazole moiety demonstrated selective inhibition of cancer cell growth at nanomolar concentrations. This suggests that this compound could be further investigated for its anticancer properties .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives similar to this compound were tested against resistant bacterial strains. The results indicated significant inhibition rates, reinforcing the potential application of this compound in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of Oxan-4-yl[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Key Observations:
- Substituent Diversity : The target compound’s 3-isopropyl group distinguishes it from analogs with aryl (e.g., phenyl, pyridyl) or heteroaryl (e.g., thiophene) substituents. These groups influence lipophilicity and steric bulk, which are critical for target binding and solubility .
- Molecular Weight : The compound’s moderate molecular weight (261.7) positions it between smaller analogs (e.g., 225.68 for the 3-methyl-phenyl variant) and larger scaffolds like the piperidine-oxadiazole hybrid (303.78) .
- Chiral Centers : Unlike some derivatives (e.g., chiral cyclohexane-linked oxadiazoles in ), the target compound lacks reported stereochemistry, simplifying synthesis and purification .
Biological Activity
Oxan-4-yl[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (CAS No. 1804130-02-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 261.75 g/mol. The compound features a unique oxadiazole ring structure which is often associated with diverse biological activities.
Research indicates that compounds containing oxadiazole moieties exhibit various mechanisms of action:
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function.
- Antiviral Properties : The compound's structural features suggest potential efficacy against viral infections, possibly by inhibiting viral replication processes.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
| Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of various bacteria | |
| Antiviral | Potential efficacy against viral replication | |
| Anti-inflammatory | Modulates inflammatory pathways |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of Oxan derivatives. The findings indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against bacterial infections.
Case Study 2: Antiviral Potential
In another study published in the Journal of Virology, researchers tested the antiviral properties of various oxadiazole derivatives, including this compound. The results showed significant inhibition of viral replication in vitro, indicating its potential application in antiviral drug development.
Q & A
Q. How can computational modeling predict the compound’s reactivity in complex biological matrices?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
